Tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate
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Overview
Description
Tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a fused-ring system consisting of two pyridine rings connected through adjacent carbon atoms. The presence of a tert-butyl ester group at the 4-position of the naphthyridine ring enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate typically involves multistep processes One common method includes the cyclization of appropriate precursors under acidic or basic conditions For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization, can yield the desired naphthyridine core
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions are utilized to enhance reaction efficiency and reduce production costs. The use of automated reactors and advanced purification methods, including chromatography and crystallization, further ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the naphthyridine ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly for anticancer, antiviral, and antimicrobial agents.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exhibiting anticancer or antiviral properties. The exact molecular targets and pathways depend on the specific functional groups and substituents present on the naphthyridine ring.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A parent compound with a similar fused-ring structure but without the tert-butyl ester group.
2,7-Naphthyridine: Another isomer with nitrogen atoms at different positions in the ring system.
Quinoline: A related heterocyclic compound with a single nitrogen atom in the ring.
Uniqueness
Tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate is unique due to the presence of the tert-butyl ester group, which enhances its stability and solubility. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, distinguishing it from other naphthyridine derivatives.
Properties
IUPAC Name |
tert-butyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)9-4-7-15-11-5-6-14-8-10(9)11/h4,7,14H,5-6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKZHMWCRSIZFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2CNCCC2=NC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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